molecular formula C10H14O4 B1205026 Modiolide A

Modiolide A

Cat. No.: B1205026
M. Wt: 198.22 g/mol
InChI Key: MKPZLFSGCUYQEY-JKPBTABPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Modiolide A is a natural product found in Stagonospora cirsii, Curvularia, and other organisms with data available.

Scientific Research Applications

Isolation and Structure Elucidation

Modiolide A, a ten-membered macrolide, has been isolated from various natural sources, such as marine-derived fungi and endophylic fungus. For instance, it was first isolated from the endophylic fungus Periconia siamensis, obtained from Thysanoleana lafifolia leaves. Its structure, including the configurations of olefinic groups, was elucidated through crystallographic studies (Fun, Bhilabutra, Tuntiwachwuttikul, & Chantrapromma, 2006). Additionally, modiolides A and B were isolated from the marine-derived fungus Paraphaeosphaeria sp. and their structures were determined using spectroscopic data (Tsuda, Mugishima, Komatsu, Sone, Tanaka, Mikami, & Kobayashi, 2003).

Synthetic Approaches

The first total synthesis of this compound was achieved, highlighting its complex molecular structure. A key chiral building block was obtained through an asymmetric reduction mediated by the whole-cell of Pichia minuta, demonstrating the potential for synthetic production of this compound (Matsuda, Yamazaki, Fuhshuku, & Sugai, 2007).

Chemical Properties and Applications

Further research into this compound's chemical properties and potential applications is ongoing. For instance, the marine-derived fungus Curvularia sp. yielded this compound along with other similar 10-membered lactones, suggesting a diversity of naturally occurring compounds with potentially unique properties (Greve, Schupp, Eguereva, Kehraus, & König, 2008).

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(2R,4S,5E,7R,8Z)-4,7-dihydroxy-2-methyl-2,3,4,7-tetrahydrooxecin-10-one

InChI

InChI=1S/C10H14O4/c1-7-6-9(12)3-2-8(11)4-5-10(13)14-7/h2-5,7-9,11-12H,6H2,1H3/b3-2+,5-4-/t7-,8-,9-/m1/s1

InChI Key

MKPZLFSGCUYQEY-JKPBTABPSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](/C=C/[C@H](/C=C\C(=O)O1)O)O

SMILES

CC1CC(C=CC(C=CC(=O)O1)O)O

Canonical SMILES

CC1CC(C=CC(C=CC(=O)O1)O)O

synonyms

modiolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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